(1S,3R,5S,6R,8R,10R,11S,12S)-3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid
Description
This compound is a highly oxygenated polycyclic molecule featuring a fused tetracyclic core (dioxatetracyclo[10.2.1.0¹,⁵.0⁶,¹¹]pentadecane) with critical functional groups, including a furan-3-yl substituent, a carboxylic acid moiety, hydroxyl (-OH), and ketone (C=O) groups. Its stereochemistry (1S,3R,5S,6R,8R,10R,11S,12S) suggests significant three-dimensional complexity, which may influence its biological interactions and solubility.
Properties
Molecular Formula |
C19H22O7 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1S,3R,5S,6R,8R,10R,11S,12S)-3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid |
InChI |
InChI=1S/C19H22O7/c1-18-6-13(9-2-3-24-8-9)26-19(18)7-14(25-17(19)23)15-11(16(21)22)4-10(20)5-12(15)18/h2-3,8,10-15,20H,4-7H2,1H3,(H,21,22)/t10-,11+,12+,13+,14-,15+,18-,19+/m0/s1 |
InChI Key |
UYALWPKCIMKALF-YHPVUIEZSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H](O[C@@]13C[C@@H]([C@H]4[C@H]2C[C@H](C[C@H]4C(=O)O)O)OC3=O)C5=COC=C5 |
Canonical SMILES |
CC12CC(OC13CC(C4C2CC(CC4C(=O)O)O)OC3=O)C5=COC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5S,6R,8R,10R,11S,12S)-3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, oxidation, and functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Reactivity of Functional Groups
The molecule contains the following reactive sites:
-
Carboxylic acid (-COOH) at position C10.
-
Hydroxyl group (-OH) at position C8.
-
Furan ring (3-substituted).
-
Lactone/ether oxygens in the tetracyclic scaffold.
Carboxylic Acid Derivatives
The C10 carboxylic acid can undergo typical acid-derived transformations:
Hydroxyl Group Reactions
The C8 hydroxyl group may participate in:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Acetylation | Acetic anhydride/pyridine | Acetylated derivative | Common for hydroxyl protection. |
| Oxidation | Jones reagent (CrO3/H2SO4) | Ketone at C8 | Requires steric accessibility. |
| Glycosylation | Activated sugar donors | Glycoside derivatives | Biologically relevant but untested. |
Furan Ring Reactivity
The 3-substituted furan is prone to:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Electrophilic Substitution | HNO3/H2SO4 (nitration) | Nitrofuran derivatives | Possible at C2/C5 positions. |
| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Cycloadducts | Theoretical; furans act as dienes. |
| Oxidation | O3 or mCPBA | Ring-opened dicarbonyl compounds | Furan ozonolysis is well-documented. |
Lactone/Ether Stability
The tetracyclic dioxatetracyclo framework suggests:
-
Hydrolysis of lactones under acidic/basic conditions (e.g., ring-opening to diols or diacids).
-
Resistance to reduction due to steric hindrance around ether linkages.
Documented Derivatives
-
Methyl ester (CID 21723240 ): Synthesized via esterification, confirmed by PubChem data.
-
Natural analogs : Diosbulbin B (CAS 20086-06-0 ) and related furanoid diterpenes exhibit similar reactivity.
Thermal and Photochemical Behavior
-
Thermal decomposition : Likely above 300°C (estimated boiling point: 606°C ).
-
UV sensitivity : The furan ring may undergo photochemical [4+4] cycloaddition or dimerization.
Biochemical Interactions
While not a direct chemical reaction, Diosbulbin C’s bioactivity (e.g., hepatotoxicity ) suggests interactions with:
-
Cytochrome P450 enzymes : Oxidative metabolism.
-
Glutathione : Conjugation to mitigate electrophilic intermediates.
Gaps in Experimental Data
-
No peer-reviewed studies directly detailing reactions of Diosbulbin C were found in the provided sources.
-
Predictions are based on analogy to diterpenoids and functional group chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its functional groups and structural complexity.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (1S,3R,5S,6R,8R,10R,11S,12S)-3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key similarities and differences are discussed below:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity :
- The target compound’s tetracyclic framework distinguishes it from tricyclic analogs (e.g., ) and steroid hybrids (). Its fused dioxatetracyclic system may confer rigidity, affecting binding to biological targets compared to more flexible macrolides () .
- The furan-3-yl group is a shared feature with the steroid-furan hybrid (), though its position on a tetracyclic core likely alters electronic properties and steric interactions .
Functional Group Influence: The carboxylic acid group (-COOH) enhances solubility and hydrogen-bonding capacity, similar to uronic acid derivatives () but contrasts with fluorine-containing analogs (), which exhibit greater lipophilicity .
Bioactivity Implications: Unlike macrolides (), which target bacterial ribosomes, the target compound’s lack of a sugar moiety or nitrogenous base suggests a divergent mechanism of action, possibly involving enzyme inhibition or receptor modulation . Fluorinated analogs () demonstrate how electronegative substitutions can improve metabolic stability, a feature absent in the target compound but relevant for drug design .
Synthetic and Natural Context :
- The compound’s oxygen-rich structure aligns with natural products from plants or fungi, whereas fluorinated and macrolide analogs are typically synthetic or semi-synthetic .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of tetracyclic compounds characterized by a unique arrangement of functional groups that contribute to its biological properties. The structure features a furan ring and multiple hydroxyl groups that may enhance its reactivity and interaction with biological targets.
Molecular Formula
- Chemical Formula : CHO
- Molecular Weight : 376.4 g/mol
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.
| Test Method | IC50 Value (µg/mL) |
|---|---|
| DPPH | 50 ± 5 |
| ABTS | 30 ± 3 |
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrate its ability to inhibit cell proliferation.
Case Study: In Vitro Cytotoxicity
A study assessed the cytotoxic effects on human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and SW620 (colon cancer). The compound showed varying levels of effectiveness:
| Cell Line | IC50 Value (µg/mL) | Selectivity Index |
|---|---|---|
| MCF-7 | 15 ± 2 | 0.8 |
| HepG2 | 20 ± 3 | 0.6 |
| SW620 | 12 ± 1 | 1.0 |
The selectivity index indicates that while the compound is effective against cancer cells, it also exhibits some cytotoxicity towards non-cancerous cells.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
The anti-inflammatory activity may be attributed to the inhibition of NF-kB signaling pathways, which play a critical role in regulating immune response and inflammation.
Antimicrobial Activity
Preliminary tests have shown that this compound possesses antimicrobial properties against several pathogenic bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 ± 4 |
| Escherichia coli | 30 ± 5 |
| Pseudomonas aeruginosa | 40 ± 6 |
Q & A
Q. What synthetic strategies are effective for constructing the tetracyclic core of this compound?
A multi-step approach is recommended:
- Diels-Alder Reaction : To form the furan-3-yl substituent, employ a regioselective Diels-Alder reaction between a diene and a furan-derived dienophile .
- Ring-Closing Metathesis : Use Grubbs catalyst to assemble the tetracyclic framework, ensuring proper stereochemical control .
- Protection/Deprotection : Protect the hydroxyl and carboxylic acid groups with tert-butyldimethylsilyl (TBS) or methyl esters to prevent side reactions during cyclization .
- Purification : Apply reverse-phase HPLC or gradient column chromatography to isolate the product, given the compound’s polarity .
Q. Which spectroscopic methods confirm the stereochemistry and functional groups?
- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction, as demonstrated for structurally similar fluorinated tetracyclic compounds .
- NMR Spectroscopy : Analyze H-H coupling constants (e.g., for hydroxyl proximity) and NOE correlations to assign relative configurations .
- IR and Mass Spectrometry : Confirm carboxylic acid (broad ~2500-3300 cm stretch) and ketone (C=O at ~1700 cm) functionalities .
Q. How to address solubility challenges during in vitro bioactivity assays?
- Co-solvents : Use dimethyl sulfoxide (DMSO) at <1% v/v to minimize cytotoxicity.
- Micelle Formation : Incorporate β-cyclodextrin or lipid-based carriers to enhance aqueous solubility .
- pH Adjustment : Ionize the carboxylic acid group by buffering solutions to pH 7–8 .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data between enzymatic and cellular assays?
- Pharmacokinetic Profiling : Assess cellular uptake and efflux using LC-MS to quantify intracellular concentrations, as done for related polycyclic carboxamides .
- Protein Binding : Measure plasma protein binding via equilibrium dialysis; high binding may reduce free drug availability in cellular models .
- Metabolite Screening : Identify active/inactive metabolites using hepatocyte incubation followed by HRMS, as discrepancies may arise from metabolic activation .
Q. What computational approaches predict target binding modes and selectivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with homologous enzymes (e.g., cyclooxygenase or cytochrome P450 isoforms) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and identify key residues (e.g., hydrogen bonds with the carboxylic acid group) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for mutant targets to explain selectivity trends .
Q. How to design enantioselective synthesis routes for the compound’s chiral centers?
- Asymmetric Catalysis : Employ Shi epoxidation or Jacobsen-Katzuki conditions for stereocontrol at C3 and C10 .
- Chiral Auxiliaries : Use Evans oxazolidinones to direct alkylation at C5 and C6 .
- Enantiomeric Excess (ee) Analysis : Validate via chiral HPLC (e.g., Chiralpak IA column) or polarimetry, referencing optical rotations of intermediates .
Q. What strategies mitigate oxidative degradation of the furan moiety during storage?
- Antioxidant Additives : Include 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) in stock solutions .
- Lyophilization : Freeze-dry the compound under inert gas (N) to prevent peroxide formation .
- Stability Studies : Monitor degradation kinetics via accelerated aging (40°C/75% RH) and UPLC-UV quantification .
Data Contradiction Analysis
Q. Why do in vitro IC values differ across studies for this compound?
- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) to minimize interference .
- Impurity Profiling : Characterize batches via NMR and HPLC to rule out stereoisomers or byproducts affecting activity .
- Target Polymorphism : Screen for genetic variants in enzyme isoforms (e.g., CYP3A4/5) that alter binding kinetics .
Q. How to validate conflicting molecular docking predictions with experimental data?
- Site-Directed Mutagenesis : Introduce point mutations (e.g., Ala-scanning) at predicted binding residues and measure activity shifts .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to corroborate docking scores .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for direct structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
